1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride
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Overview
Description
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of an isopropyl group and a methylmethanamine moiety, making it a unique derivative of benzimidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the N-methylmethanamine moiety: This step involves the reaction of the benzimidazole derivative with N-methylmethanamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound with a simpler structure.
1-methyl-1H-benzo[d]imidazole: A methylated derivative with different biological properties.
1-isopropyl-1H-benzo[d]imidazole: Another isopropylated derivative with distinct characteristics.
Uniqueness
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and a methylmethanamine moiety makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-9(2)15-11-7-5-4-6-10(11)14-12(15)8-13-3;;/h4-7,9,13H,8H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYIJFDQRNSAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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